N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide is a synthetic compound with the chemical formula CHNO and a molecular weight of 422.5 g/mol. This compound belongs to a class of molecules that exhibit potential pharmacological properties, particularly in the context of pain management and neurological disorders. The compound is recognized for its structural complexity, which includes a morpholine ring and a piperidine moiety, contributing to its biological activity.
This compound is classified under various databases, including PubChem and ChemSpider, where it is listed with the CAS number 1219576-76-7. It is often researched for its potential applications in medicinal chemistry due to its unique structure that combines elements from both morpholine and piperidine classes, which are known for their diverse biological activities .
The synthesis of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide features:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding affinity to various receptors.
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide may undergo several chemical reactions typical of amides and heterocycles:
These reactions are crucial for modifying the compound's properties for further studies or applications.
The mechanism of action for N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide primarily involves interactions with specific receptors in the central nervous system. It is hypothesized that the compound may act as an agonist or antagonist at opioid receptors or other neurotransmitter systems, influencing pain pathways and potentially offering therapeutic benefits in treating pain or addiction disorders.
Experimental data from receptor binding assays would provide insights into its efficacy and potency compared to existing medications.
These properties are essential for understanding how the compound behaves under different conditions, impacting its formulation for therapeutic use.
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide holds potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic applications.
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2